Cas no 53512-17-7 (4-Hydroxycinnoline-3-carboxylicacid)
4-Hydroxycinnoline-3-carboxylicacid Chemical and Physical Properties
Names and Identifiers
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- 4-Hydroxycinnoline-3-carboxylic acid
- 4-Oxo-1H-cinnoline-3-carboxylic acid
- 4-Hydroxy-3-cinnolinecarboxylic acid
- 4-Hydroxy-cinnoline-3-carboxylic acid
- 4-oxo-1,4-dihydro-cinnoline-3-carboxylic acid
- Oprea1_154077
- 18514-85-7
- AKOS006343697
- NSC 257421
- SY186843
- 4-Oxo-1,4-dihydrocinnoline-3-carboxylicacid
- Z1169145139
- NSC-257421
- CHEMBL4285460
- 53512-17-7
- EN300-74333
- 4(1H)-oxocinnoline 3-carboxylic acid
- AKOS016012499
- 3-Cinnolinecarboxylic acid, 1,4-dihydro-4-oxo-
- CS-0005509
- NSC257421
- 4-oxo-1,4-dihydrocinnoline-3-carboxylic
- MFCD04111189
- SCHEMBL5908296
- AC-27096
- 4-Oxo-1,4-dihydro-3-cinnolinecarboxylic acid
- A926660
- ZIPLRYYWAXPVMG-UHFFFAOYSA-N
- DTXSID40968256
- 4-Oxo-1,4-dihydrocinnoline-3-carboxylic acid
- G20912
- DB-349500
- 4-Hydroxycinnoline-3-carboxylicacid
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- MDL: MFCD04111189
- Inchi: 1S/C9H6N2O3/c12-8-5-3-1-2-4-6(5)10-11-7(8)9(13)14/h1-4H,(H,10,12)(H,13,14)
- InChI Key: ZIPLRYYWAXPVMG-UHFFFAOYSA-N
- SMILES: O=C1C(C(=O)O)=NNC2C=CC=CC=21
Computed Properties
- Exact Mass: 190.03800
- Monoisotopic Mass: 190.038
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.8A^2
- XLogP3: 1.8
Experimental Properties
- Density: 1.56g/cm3
- Boiling Point: 427.6°C at 760 mmHg
- Flash Point: 212.4ºC
- Refractive Index: 1.71
- PSA: 83.31000
- LogP: 1.03360
4-Hydroxycinnoline-3-carboxylicacid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Hydroxycinnoline-3-carboxylicacid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449041704-1g |
4-Hydroxycinnoline-3-carboxylic acid |
53512-17-7 | 95% | 1g |
$376.64 | 2023-09-01 | |
| Chemenu | CM308394-1g |
4-Hydroxycinnoline-3-carboxylic acid |
53512-17-7 | 95% | 1g |
$408 | 2021-06-17 | |
| Ambeed | A814176-1g |
4-Hydroxycinnoline-3-carboxylic acid |
53512-17-7 | 95+% | 1g |
$341.0 | 2025-04-18 | |
| TRC | H250115-50mg |
4-Hydroxycinnoline-3-carboxylicacid |
53512-17-7 | 50mg |
$ 205.00 | 2022-06-04 | ||
| TRC | H250115-100mg |
4-Hydroxycinnoline-3-carboxylicacid |
53512-17-7 | 100mg |
$ 335.00 | 2022-06-04 | ||
| TRC | H250115-250mg |
4-Hydroxycinnoline-3-carboxylicacid |
53512-17-7 | 250mg |
$ 670.00 | 2022-06-04 | ||
| Chemenu | CM308394-1g |
4-Hydroxycinnoline-3-carboxylic acid |
53512-17-7 | 95% | 1g |
$*** | 2023-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1075568-1g |
4-Hydroxy-3-cinnolinecarboxylic acid |
53512-17-7 | 95+% | 1g |
¥2956.00 | 2024-05-10 |
4-Hydroxycinnoline-3-carboxylicacid Suppliers
4-Hydroxycinnoline-3-carboxylicacid Related Literature
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1. A new cinnoline synthesis. Part IV. Nitration and sulphonation of chloro-(5,6,7,8)-4-hydroxy-cinnolinesE. Lunt,K. Washbourn,W. R. Wragg J. Chem. Soc. C 1968 687
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2. 552. A new cinnoline synthesis. Part I. Cyclisation of mesoxalyl chloride phenylhydrazones to give substituted 4-hydroxycinnoline-3-carboxylic acidsH. J. Barber,K. Washbourn,W. R. Wragg,E. Lunt J. Chem. Soc. 1961 2828
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3. A new cinnoline synthesis. Part III. Alternative routes to 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnolineH. J. Barber,E. Lunt,K. Washbourn,W. R. Wragg J. Chem. Soc. C 1967 1657
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4. 451. The reaction of 4-hydroxycinnoline-3-carboxylic acid with pyridine and acetic anhydrideJ. S. Morley J. Chem. Soc. 1959 2280
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5. 92. Cinnolines. Part V. The reaction between pyridine, acetic anhydride, and 4-hydroxycinnoline-3-carboxylic acidK. Schofield,J. C. E. Simpson J. Chem. Soc. 1946 472
Additional information on 4-Hydroxycinnoline-3-carboxylicacid
Introduction to 4-Hydroxycinnoline-3-carboxylic Acid (CAS No. 53512-17-7)
4-Hydroxycinnoline-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 53512-17-7, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic organic acid belongs to the cinnoline family, characterized by its fused benzene and pyridine rings, which endow it with unique electronic and steric properties. The presence of both hydroxyl and carboxylic acid functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
The structural framework of 4-Hydroxycinnoline-3-carboxylic acid consists of a pyridine ring substituted at the 4-position with a hydroxyl group and at the 3-position with a carboxylic acid moiety. This arrangement contributes to its reactivity, allowing it to participate in various chemical transformations such as esterification, amidation, and condensation reactions. These reactions are pivotal in the development of novel pharmaceutical agents, where 4-Hydroxycinnoline-3-carboxylic acid can serve as a precursor or building block.
In recent years, there has been growing interest in 4-Hydroxycinnoline-3-carboxylic acid due to its potential applications in drug discovery and development. Researchers have been exploring its derivatives as candidates for treating various diseases, including cancer, inflammation, and neurodegenerative disorders. The cinnoline scaffold is known for its biological activity, and modifications to this core structure can lead to compounds with enhanced pharmacological properties.
One of the most compelling aspects of 4-Hydroxycinnoline-3-carboxylic acid is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By designing molecules that specifically inhibit certain kinases, researchers aim to develop targeted therapies that minimize side effects while maximizing therapeutic efficacy. 4-Hydroxycinnoline-3-carboxylic acid derivatives have shown promise in this regard, particularly as inhibitors of tyrosine kinases.
Moreover, the hydroxyl group in 4-Hydroxycinnoline-3-carboxylic acid allows for further functionalization, enabling the creation of a diverse library of compounds. This flexibility is highly valuable in medicinal chemistry, where subtle changes in molecular structure can significantly alter biological activity. For instance, introducing nitrogen-containing heterocycles or other functional groups can enhance binding affinity to biological targets or improve metabolic stability.
Recent studies have also highlighted the potential of 4-Hydroxycinnoline-3-carboxylic acid in the development of antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial compounds. The unique structural features of 4-Hydroxycinnoline-3-carboxylic acid make it an attractive candidate for designing molecules that disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
The synthesis of 4-Hydroxycinnoline-3-carboxylic acid typically involves multi-step organic reactions starting from readily available precursors such as o-coumaric acid or 3-cyanopyridine. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and enzymatic modifications, have been employed to achieve high yields and purity. These synthetic strategies are critical for ensuring that the final product meets the stringent requirements for pharmaceutical applications.
In conclusion, 4-Hydroxycinnoline-3-carboxylic acid (CAS No. 53512-17-7) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it a valuable intermediate for synthesizing biologically active molecules. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.
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